molecular formula C10H16N2O2 B2463585 Tert-butyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate CAS No. 2248394-82-1

Tert-butyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B2463585
CAS No.: 2248394-82-1
M. Wt: 196.25
InChI Key: NHDWCJAYWRJXKT-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate: is a heterocyclic organic compound It features a pyrrole ring substituted with an amino group, a methyl group, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of a suitable pyrrole derivative with tert-butyl chloroformate and an amine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where the amino group or other substituents are replaced by different functional groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, acylating agents, and suitable catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized pyrrole derivatives.

Scientific Research Applications

Chemistry: Tert-butyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used to study the interactions of pyrrole derivatives with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.

Medicine: The compound’s potential medicinal applications include its use as a scaffold for the development of new drugs. Its structural features make it a candidate for the design of molecules with specific biological activities, such as enzyme inhibitors or receptor agonists.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s functional groups can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with target molecules, influencing their biological activity.

Comparison with Similar Compounds

    Tert-butyl 3-amino-1H-pyrrole-2-carboxylate: Similar structure but lacks the methyl group at the 5-position.

    Tert-butyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate: Similar structure but has an ethyl group instead of a methyl group at the 5-position.

    Tert-butyl 3-amino-5-methyl-1H-pyrrole-2-carboxamide: Similar structure but has a carboxamide group instead of a carboxylate group.

Uniqueness: Tert-butyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of both the tert-butyl ester and the amino group on the pyrrole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its analogs.

Properties

IUPAC Name

tert-butyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-6-5-7(11)8(12-6)9(13)14-10(2,3)4/h5,12H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDWCJAYWRJXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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